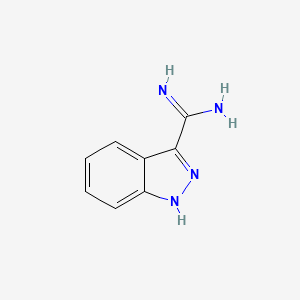

1H-indazole-3-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

1H-indazole-3-carboximidamide |

InChI |

InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) |

InChI Key |

KWCAIIBGYCUAHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

1H-indazole-3-carboximidamide chemical structure and properties

An In-depth Technical Guide to 1H-Indazole-3-Carboximidamide: Structure, Properties, and Therapeutic Potential

Executive Summary: this compound, also known as indazole-3-amidine, is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with a highly basic carboximidamide group at the 3-position. While direct experimental data on the parent compound is limited, its structural motifs are of significant interest to medicinal chemists and drug development professionals. The indazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the carboximidamide group is a known bioisostere of the guanidinium group found in L-arginine. This guide synthesizes information from closely related analogs and established chemical principles to provide a comprehensive technical overview of its structure, physicochemical properties, synthesis, and significant therapeutic potential, particularly as an inhibitor of Nitric Oxide Synthase (NOS).

Chemical Identity and Molecular Structure

This compound is a structurally unique molecule that combines the aromatic, bicyclic indazole ring system with a strongly basic amidine functional group. Understanding its precise structure is fundamental to appreciating its chemical behavior and biological activity.

Nomenclature and Identifiers: The systematic IUPAC name for this compound is This compound . It is also commonly referred to as 1H-Indazole-3-carboxamidine . Due to the high basicity of the amidine group, it is often prepared and handled as a salt, such as 1H-Indazole-3-carboxamidine hydrochloride.

Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Indazole-3-carboxamidine | N/A |

| CAS Number | 210497-74-4 (for Hydrochloride salt) | N/A |

| Molecular Formula | C₈H₈N₄ | N/A |

| Molecular Weight | 160.18 g/mol | N/A |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NN2)C(=N)N | N/A |

| InChI | InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) | N/A |

| InChIKey | UQJHJABMQSCDIW-UHFFFAOYSA-N | N/A |

Structural Analysis: The molecule consists of a planar benzene ring fused to a pyrazole ring, forming the indazole core. The carboximidamide group, -C(=NH)NH₂, is attached to the C3 position of this core. The presence of multiple nitrogen atoms and the delocalized π-electron system of the indazole ring makes it a versatile scaffold for interacting with biological targets through hydrogen bonding and π-stacking interactions. The amidine group is a strong proton acceptor and will be predominantly protonated at physiological pH, forming a resonance-stabilized amidinium cation. This positive charge is a critical feature for its primary hypothesized mechanism of action.

Physicochemical Properties

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| pKa (Strongest Basic) | ~11-12 | The high basicity means the compound will be >99.9% protonated and positively charged at physiological pH (7.4), influencing solubility, membrane permeability, and receptor interactions. |

| cLogP | ~1.0 - 1.5 | Indicates moderate lipophilicity in its neutral form. However, the charged (protonated) form will be significantly more hydrophilic, affecting its distribution profile. |

| Hydrogen Bond Donors | 3 (two on -NH₂, one on indazole -NH) | Provides multiple opportunities for forming strong hydrogen bonds with target proteins, enhancing binding affinity. |

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one imine nitrogen) | Further contributes to potential target interactions and influences aqueous solubility. |

| Aqueous Solubility | Low (as free base), High (as salt) | The free base is likely to have poor water solubility, whereas salt forms (e.g., hydrochloride) are expected to be highly soluble. |

Synthesis and Derivatization

The synthesis of this compound is not widely reported, but a robust and logical pathway can be designed based on standard organic chemistry transformations, starting from the more accessible 1H-indazole-3-carbonitrile.

Rationale for Synthetic Strategy: The Pinner reaction is a classic method for converting nitriles into amidines (via an intermediate imidate). This approach involves treating the nitrile with an alcohol in the presence of anhydrous acid (like HCl) to form an imidate hydrochloride, which is then reacted with ammonia to yield the final amidine hydrochloride. This is a reliable and well-established method for this specific functional group transformation.

General Synthetic Workflow

Caption: General synthetic pathway to this compound.

Exemplary Experimental Protocol (Pinner Reaction):

-

Step 1: Formation of the Imidate Hydrochloride.

-

Suspend 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous ethanol (~0.5 M) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride (HCl) gas through the stirred suspension for 2-3 hours. The solid should gradually dissolve.

-

Seal the flask and allow it to stand at 4 °C for 24-48 hours, during which time the ethyl 1H-indazole-3-carboximidate hydrochloride salt typically precipitates.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is often used without further purification.

-

-

Step 2: Conversion to the Amidine Hydrochloride.

-

Dissolve the crude imidate hydrochloride from Step 1 in anhydrous ethanol (~0.5 M) at room temperature.

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia (NH₃) gas through the solution for 1-2 hours, or add a saturated solution of ammonia in ethanol (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

-

Remove the solvent under reduced pressure. The resulting solid is crude this compound hydrochloride.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.

-

-

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Pharmacological Profile and Mechanism of Action

The primary therapeutic hypothesis for this compound stems from its structural resemblance to known inhibitors of Nitric Oxide Synthase (NOS) enzymes.

Target: Nitric Oxide Synthase (NOS) Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. It is synthesized by a family of three NOS isoenzymes (nNOS, eNOS, and iNOS) from the amino acid L-arginine. Overproduction of NO is implicated in various pathological conditions, including septic shock, inflammation, and neurodegenerative diseases. Therefore, inhibiting NOS is a validated therapeutic strategy.

Mechanism of Inhibition (Hypothesized): The natural substrate for NOS is L-arginine, which contains a guanidinium group. The carboximidamide (amidine) group of this compound is a close structural and electronic mimic of this guanidinium group.[1] It is hypothesized that the protonated amidinium cation of the indazole inhibitor competes with L-arginine for binding at the enzyme's active site.[1] The indazole core then acts as a scaffold, occupying adjacent hydrophobic pockets within the active site to enhance binding affinity and selectivity. This competitive inhibition prevents the conversion of L-arginine to NO.

This mechanism is strongly supported by extensive research on related heterocyclic amidines, such as 1H-pyrazole-1-carboxamidine, which are potent inhibitors of all three NOS isoforms.[1] Furthermore, other substituted indazoles have been identified as NOS inhibitors, underscoring the suitability of the indazole scaffold for targeting this enzyme family.[2]

Caption: Competitive inhibition of NOS by this compound.

Applications in Drug Discovery and Research

The 1H-indazole-3-carboxamide scaffold, a close analog, is a proven pharmacophore in modern drug discovery, with derivatives acting as potent inhibitors of targets like p21-activated kinase 1 (PAK1).[3][4] By extension, the unique properties of the this compound core make it a highly valuable, albeit under-explored, building block for developing novel therapeutics.

Potential Therapeutic Areas:

-

Neurodegenerative Disorders: Overactivation of neuronal NOS (nNOS) is linked to excitotoxicity in conditions like stroke, Parkinson's disease, and Alzheimer's disease. Selective nNOS inhibitors based on this scaffold could offer neuroprotective benefits.

-

Inflammation and Sepsis: Inducible NOS (iNOS) produces large, damaging amounts of NO during inflammatory responses and septic shock. Selective iNOS inhibitors could mitigate tissue damage and hypotension associated with systemic inflammation.

-

Oncology: The role of NO in cancer is complex, but inhibiting NOS in certain tumor types can suppress angiogenesis and tumor growth. The parent indazole scaffold is already a component of several kinase inhibitors used in oncology.[3]

Safety and Handling

No specific toxicity data is available for this compound. As a novel, biologically active compound, it must be handled with appropriate caution.

-

Hazard Classification (Assumed): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

This compound represents a compelling molecular scaffold with significant, largely untapped potential in medicinal chemistry. While direct research on this specific molecule is sparse, a robust scientific rationale, built upon the known activities of the indazole core and the amidine functional group, strongly points toward its utility as a potent inhibitor of nitric oxide synthase. Its straightforward synthesis from the corresponding nitrile makes it an accessible target for research laboratories.

Future research should focus on the definitive synthesis, purification, and characterization of this compound, followed by a systematic evaluation of its inhibitory activity and selectivity against the three NOS isoforms. Subsequent structure-activity relationship (SAR) studies, involving substitution on the indazole ring, will be crucial for optimizing potency and isoform selectivity, paving the way for the development of novel therapeutics for a range of diseases driven by NO dysregulation.

References

-

Matrix Fine Chemicals. 1H-INDAZOLE-3-CARBOXAMIDE | CAS 90004-04-9. [Online] Available at: [Link]

-

Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Online] Available at: [Link]

-

PubChem. 1H-Indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

-

PubChem. N-methyl-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 90004-04-9 | 1H-Indazole-3-carboxamide. [Online] Available at: [Link]

-

Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Online] Available at: [Link]

-

Zhang, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Online] Available at: [Link]

-

PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. National Library of Medicine. [Online] Available at: [Link]

-

PubChem. 1-methyl-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Nanjing Bike Biotechnology Co., Ltd. 1H-Indazole-3-carboxamide. [Online] Available at: [Link]

-

PubMed. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. National Library of Medicine. [Online] Available at: [Link]

-

Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(19), 4454-4463. [Online] Available at: [Link]

-

Cottyn, B., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorganic & Medicinal Chemistry, 16(11), 5962-5973. [Online] Available at: [Link]

-

PubChem. 1H-indole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Zhang, T., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Online] Available at: [Link]

-

PubChemLite. 1h-indazole-3-carboxamide (C8H7N3O). [Online] Available at: [Link]

-

Iida, H., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2716. [Online] Available at: [Link]

-

Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 499-508. [Online] Available at: [Link]

-

Semantic Scholar. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. [Online] Available at: [Link]

-

Shearer, B. G., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of Medicinal Chemistry, 40(13), 1901-1905. [Online] Available at: [Link]

-

PubChem. N-(5-methyl-3-pyridinyl)-1H-indazole-3-carboxamide. [Online] National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the 1H-indazole privileged structure in drug discovery

The 1H-Indazole Motif: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Therapeutic Applications

Section 1: The Ascendancy of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 1H-indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a motif.[1][2] Its prevalence in drug discovery is not coincidental but is rooted in a unique combination of physicochemical and structural properties.

The 1H-tautomer is generally more thermodynamically stable than its 2H-counterpart, making it the predominant and more extensively studied form in both chemical and biological systems.[1][2][3] Structurally, 1H-indazole is often considered a bioisostere of indole, a common fragment in endogenous molecules and drugs.[2][4] While it mimics the hydrogen bond donor capability of indole's N-H group, the additional nitrogen atom in the pyrazole ring introduces a hydrogen bond acceptor site, expanding its potential interaction space with biological targets.[4] This dual-functionality is a key contributor to its success.

The versatility of the 1H-indazole core is demonstrated by its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][3][5] This has culminated in the development of several clinically successful drugs, most notably in the field of oncology, such as the multi-kinase inhibitor Pazopanib and the PARP inhibitor Niraparib .[1][3] This guide provides a technical exploration of the 1H-indazole scaffold, from its synthesis to its role in shaping the frontier of targeted therapeutics.

Section 2: Architecting the Core: Synthetic Strategies

The ability to efficiently synthesize a diverse library of analogues is the bedrock of any successful structure-activity relationship (SAR) study. Over the years, numerous methodologies have been developed for the construction of the 1H-indazole core, allowing for precise control over substitution patterns. These strategies are crucial for fine-tuning the pharmacological profile of lead compounds.

Key Synthetic Methodologies:

-

Classical Cyclization Strategies: Early methods often involved the cyclization of appropriately substituted phenylhydrazines or related precursors. A foundational approach involves the diazotization of anthranilic acid, followed by reduction and cyclization to form the indazole ring.[2]

-

Palladium-Catalyzed Cross-Coupling and C-H Amination: Modern organometallic chemistry has provided powerful tools for indazole synthesis. Intramolecular palladium-catalyzed C-H amination of aminohydrazones, for instance, offers an efficient route to substituted indazoles.[1][3]

-

Copper-Catalyzed Cyclization: A widely used method involves the copper-catalyzed intramolecular cyclization of o-haloaryl N-sulfonylhydrazones.[1][3] This approach is valued for its reliability and tolerance of various functional groups.

-

Metal-Free Approaches: To enhance the environmental sustainability and reduce metallic contamination in final products, metal-free synthetic routes have been developed. One such strategy involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[2][6]

-

[3+2] Annulation with Arynes: A more advanced method constructs the 1H-indazole skeleton through a [3+2] annulation reaction between in situ generated arynes and various hydrazones, enabling the synthesis of diverse 3-substituted and 1,3-disubstituted indazoles.[7][8]

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted 1H-Indazole

This protocol describes a representative copper-catalyzed cyclization, a robust method for generating the 1H-indazole scaffold. The self-validating nature of this protocol lies in the clear characterization of intermediates and the final product through standard analytical techniques (NMR, MS, HPLC), which confirm the successful ring closure and purity.

Objective: To synthesize a 3-substituted-1H-indazole from an o-haloaryl N-sulfonylhydrazone.

Materials:

-

2-chlorobenzaldehyde N-tosylhydrazone (1 equivalent)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde N-tosylhydrazone (1 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M.

-

Heating: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the C-N bond formation. DMSO is used as a high-boiling polar aprotic solvent to dissolve the reagents and facilitate the reaction. L-proline acts as a ligand for the copper catalyst, enhancing its catalytic activity.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Trustworthiness Check: The aqueous washes are critical for removing the DMSO solvent and inorganic salts (K₂CO₃, etc.), which is essential for obtaining a pure product upon crystallization or chromatography.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization: General Synthetic Workflow

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream signaling required for angiogenesis.

Case Study 2: Niraparib - Exploiting Synthetic Lethality via PARP Inhibition

Niraparib (Zejula®) is a potent inhibitor of Poly (ADP-ribose) Polymerase enzymes, PARP-1 and PARP-2. [9][10][11][12]These enzymes are central to the repair of DNA single-strand breaks (SSBs). In normal cells, if SSBs are not repaired, they can become more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, many cancers, particularly ovarian and breast cancers, have defects in the HR pathway (e.g., due to BRCA1/2 mutations). When PARP is inhibited by Niraparib in these HR-deficient cells, the accumulating DSBs cannot be repaired, leading to genomic instability and cell death. [9][11]This concept, where a deficiency in two pathways is lethal but a deficiency in either one alone is not, is known as "synthetic lethality." [11]

Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells by blocking PARP-mediated DNA repair.

Case Study 3: Emerging Indazole-Based Kinase Inhibitors

The success of the indazole scaffold is not limited to Pazopanib and Niraparib. It is a highly active area of research for inhibiting other kinases implicated in cancer.

-

AXL Kinase Inhibitors: AXL is a receptor tyrosine kinase whose overexpression is linked to poor prognosis and acquired drug resistance in many cancers. [13][14]Fragment-based lead discovery approaches have successfully identified potent and selective indazole-based AXL inhibitors. [13][14]* c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase is another attractive target, as its deregulation is implicated in several human cancers. [15][16]Multiple series of indazole derivatives have been designed and synthesized, demonstrating significant inhibitory activity against c-Met. [15] Table 1: Representative Biological Activity of Indazole-Based Kinase Inhibitors

Compound Series Target Kinase Representative Compound IC₅₀ (Enzymatic Assay) IC₅₀ (Cell-based Assay) Reference Indazole Derivatives c-Met Compound 4d 0.17 µM 5.45 µM [15] Fragment-derived Indazoles AXL Compound 54 Potent (Value not specified) Moderate in vivo exposure [13] 3-Aminoindazoles ALK Entrectinib (127) 12 nM - [3] | 1H-Indazole Derivatives | EGFR | Compound 109 | 8.3 nM (EGFRwt), 5.3 nM (EGFR T790M) | - | [3]|

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Section 4: Deciphering the Code: Structure-Activity Relationships (SAR)

The systematic modification of a lead compound to understand how changes in its chemical structure affect its biological activity is known as a Structure-Activity Relationship (SAR) study. [17]For the 1H-indazole scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A classic example can be seen in the development of derivatives of YC-1, an early indazole compound with antiplatelet activity. [18]Studies on YC-1 analogues revealed key insights into the tolerability of substitutions at various positions.

Key SAR Insights for 1H-Indazole Derivatives:

-

N1-Substitution: The substituent at the N1 position is often critical for potency and can be modified to interact with specific pockets in the target protein. In studies of YC-1 derivatives, adding a fluoro or cyano group at the ortho position of the N1-benzyl ring improved inhibitory activity, whereas substitutions at the meta or para positions were detrimental. [18]* C3-Substitution: The C3 position is a common point for introducing diversity. This substituent often projects out of the core binding region and can be tailored to improve solubility, cell permeability, or to target adjacent regions of the active site.

-

Ring Substitutions (C4-C7): Modifications on the fused benzene ring can modulate the electronic properties of the indazole core and influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on CCR4 antagonists showed that methoxy or hydroxyl groups at C4 were potent, while only small groups were tolerated at C5, C6, or C7. [19] Table 2: SAR Summary for 1-N-Substituted YC-1 Analogues (Relaxation of Aortic Rings)

Compound N1-Benzyl Substitution IC₅₀ (µM) 26a 2-Fluoro 4.9 26e 2-Cyano 8.7 26b 3-Fluoro 10 26c 4-Fluoro 19 26f 4-Cyano 26 Data synthesized from Straub et al. as cited in the literature.[18]

Section 5: Validating Activity: Key Biological Evaluation Protocols

The synthesis of novel compounds must be followed by rigorous biological evaluation. The following protocols are foundational for assessing the potential of new 1H-indazole derivatives as therapeutic agents.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol provides a robust method for determining the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [20]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically. [21]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, K562) [20]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (indazole derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS) [21][22]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [22][23]* 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion. [22]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "medium only" wells for background control. Incubate for 48-72 hours.

-

Causality Insight: A 48-72 hour incubation period is typically required to observe the full antiproliferative effect of a compound, allowing for multiple cell doubling times.

-

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [24]During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [23][24]Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [21] * Trustworthiness Check: Complete solubilization is critical for accurate absorbance readings. Incomplete dissolution is a common source of error and will lead to an underestimation of cell viability.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. [24]6. Data Analysis:

-

Correct the absorbance values by subtracting the average OD of the "medium only" wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD_sample / OD_vehicle_control) * 100.

-

Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Caption: Step-by-step workflow for determining the IC₅₀ of an indazole compound using an MTT assay.

Section 6: Conclusion and Future Horizons

The 1H-indazole has firmly established its status as a privileged scaffold in drug discovery. Its unique structural and electronic properties, combined with synthetic tractability, have enabled the development of highly effective targeted therapies. From inhibiting the kinases that drive tumor angiogenesis to exploiting synthetic lethality in DNA repair-deficient cancers, indazole-based drugs have made a significant clinical impact.

The journey, however, is far from over. Future research will undoubtedly focus on:

-

Enhanced Selectivity: Designing next-generation inhibitors that can more precisely discriminate between kinase family members to reduce off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing novel indazole derivatives that can inhibit mutated forms of target proteins, which are a common cause of acquired drug resistance.

-

New Therapeutic Areas: Expanding the application of the indazole scaffold beyond oncology to other areas where its biological activities are relevant, such as inflammatory diseases and neurodegenerative disorders. [25] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the 1H-indazole core is poised to remain a vital and highly productive scaffold in the ongoing quest for novel and life-saving medicines.

References

- Mechanism of Action | ZEJULA (niraparib)

- Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.

- Niraparib - Wikipedia. Wikipedia.

- Pazopanib (Votrient) | Cancer research UK. Cancer Research UK.

- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. Dr.Oracle.

- Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management - Oreate AI Blog.

- Pazopanib - Wikipedia. Wikipedia.

- Oncology Overview: Niraparib - Pharmacy Times. Pharmacy Times.

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. BenchChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF - ResearchGate.

- Protocol for Cell Viability Assays - BroadPharm. BroadPharm.

- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology - Benchchem. BenchChem.

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed.

- Drug review: Pazopanib - PubMed.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.

- How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? | R Discovery. R Discovery.

- Cell Viability Assay (MTT Assay) Protocol. protocols.io.

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Chemistry Portal.

- Indazoles as potential c-met inhibitors: Design, synthesis and molecular docking studies | Request PDF - ResearchGate.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed.

- Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications.

- How Does ZEJULA Work?. GlaxoSmithKline.

- MTT assay protocol | Abcam. Abcam.

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective - ACS Publications.

- Different biological activities reported with Indazole derivatives - ResearchGate.

- Indazoles in Drug Discovery - PharmaBlock. PharmaBlock.

- Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. zejulahcp.com [zejulahcp.com]

- 10. Niraparib - Wikipedia [en.wikipedia.org]

- 11. Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management - Oreate AI Blog [oreateai.com]

- 12. pharmacytimes.com [pharmacytimes.com]

- 13. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. broadpharm.com [broadpharm.com]

- 22. clyte.tech [clyte.tech]

- 23. protocols.io [protocols.io]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1H-Indazole-3-carboximidamide

Introduction: The Importance of Rigorous Characterization

1H-indazole-3-carboximidamide is a heterocyclic compound featuring an indazole core linked to a carboximidamide (amidine) functional group. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and developed as potent therapeutic agents, including kinase inhibitors for oncology.[1][2] The carboximidamide group, a bioisostere of the more common carboxamide, can significantly influence a molecule's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability.

Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), establishing a robust and unambiguous analytical characterization workflow is paramount. This ensures the compound's identity, purity, and stability, which are critical requirements for researchers, scientists, and drug development professionals. This guide provides a detailed, multi-technique protocol for the comprehensive characterization of this compound, explaining the causality behind experimental choices to create a self-validating analytical system.

Foundational Analysis: Molecular Formula and Physicochemical Properties

Before embarking on instrumental analysis, it is essential to establish the theoretical physicochemical properties derived from the molecular structure. This foundational data is crucial for interpreting subsequent experimental results.

Molecular Structure:

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value | Significance |

| Molecular Formula | C₈H₈N₄ | Defines the elemental composition. |

| Molecular Weight | 160.18 g/mol | Used for calculating molarity and reaction stoichiometry. |

| Monoisotopic (Exact) Mass | 160.0749 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identity confirmation. |

| Elemental Composition | C: 59.99%, H: 5.03%, N: 34.98% | Confirms purity and identity via elemental analysis. |

| Topological Polar Surface Area (TPSA) | 84.29 Ų | Influences properties like solubility and membrane permeability. |

Integrated Analytical Workflow

A single analytical technique is insufficient for full characterization. We employ an integrated workflow where spectroscopic, chromatographic, and thermal methods provide orthogonal and confirmatory data.

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing unambiguous information on the carbon-hydrogen framework and the connectivity of atoms. For this molecule, ¹H NMR will confirm the substitution pattern on the indazole ring, while ¹³C NMR will identify all unique carbon environments, including the key C=N carbon of the carboximidamide group. 2D NMR experiments like COSY and HSQC are used to definitively assign proton and carbon signals.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bond donating compounds and for its ability to slow the exchange of N-H protons, allowing them to be observed more clearly than in other solvents like D₂O or CDCl₃.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 180 ppm.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm).

Table 2: Predicted NMR Data (in DMSO-d₆)

| Signal Type | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~13.9 | broad s | Indazole N1-H. Characteristic downfield shift due to aromaticity and hydrogen bonding. Similar to related indazole-3-carboxamides.[3][4] |

| ~8.2 | d | H-4 proton. Most deshielded aromatic proton due to proximity to the pyrazole ring and C=N group. | |

| ~7.7 | d | H-7 proton. | |

| ~7.4 | t | H-6 proton. | |

| ~7.2 | t | H-5 proton. | |

| ~8.5 - 9.5 | very broad s | -C(=NH)-NH₂ protons. Highly exchangeable, broad signals. Their chemical shift and broadness are highly dependent on concentration and temperature. | |

| ¹³C NMR | ~155-160 | s | C=N of the carboximidamide group. Key signal distinguishing it from a carboxamide (~165-170 ppm). |

| ~141 | s | C-7a (bridgehead). | |

| ~135 | s | C-3 (point of attachment). | |

| ~127 | s | C-3a (bridgehead). | |

| ~127 | d | C-5. | |

| ~122 | d | C-6. | |

| ~121 | d | C-4. | |

| ~111 | d | C-7. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating structural evidence.

Protocol: LC-MS with Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

LC Method (for infusion):

-

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid. Causality: Formic acid is used to promote protonation of the basic carboximidamide group, leading to a strong [M+H]⁺ signal in positive ion mode.

-

Flow Rate: 0.2 mL/min.

-

-

MS Acquisition:

-

Ionization Mode: Positive ESI (+).

-

Scan Range: m/z 50-500.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value. The mass error should be less than 5 ppm.

-

Table 3: Expected Mass Spectrometry Data

| Ion | Theoretical m/z | Observed m/z (Expected) | Rationale |

| [M+H]⁺ | 161.0822 | < 5 ppm error | Protonated molecular ion. The most abundant ion expected in the full scan spectrum. Its exact mass confirms the molecular formula C₈H₈N₄. |

| [M-NH₂+H]⁺ | 145.0556 | Likely | Loss of ammonia (NH₃) from the protonated molecule. A common fragmentation pathway for amidines. |

| [C₇H₄N₂]⁺ | 116.0374 | Possible | Fragmentation of the indazole ring itself. |

| Indazole acylium | 145.0398 | Possible | This characteristic fragment is seen in indazole-3-carboxamides and may also form here, representing the [C₈H₅N₂O]⁺ structure.[5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The key diagnostic feature for this compound will be the C=N stretching vibration and the distinct N-H stretches, which differ significantly from the C=O (Amide I) and N-H bend (Amide II) vibrations of a carboxamide.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the key vibrational bands and assign them to the corresponding functional groups.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations (indazole N-H and carboximidamide -NH₂). The broadness is due to extensive hydrogen bonding in the solid state.[6] |

| ~1650 - 1680 | Strong | C=N stretching of the carboximidamide group. This is a crucial band, located at a higher frequency than aromatic C=C stretches. |

| ~1620 - 1580 | Medium | C=C and C=N stretching vibrations of the indazole ring. |

| ~1550 - 1600 | Medium | N-H bending vibration of the -NH₂ group. |

| 750 - 800 | Strong | C-H out-of-plane bending for the ortho-disubstituted benzene ring portion of the indazole. |

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities. A gradient reverse-phase method is typically employed to ensure that any potential impurities with different polarities are well-separated from the main analyte peak.

Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: A robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. Causality: A gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection: 254 nm, or scan with DAD from 200-400 nm to identify the optimal wavelength.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a solution of ~0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Thermal and Solid-State Characterization

Thermal Analysis (DSC/TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the material. DSC detects thermal events like melting, crystallization, and decomposition, while TGA measures changes in mass with temperature, indicating thermal stability or the loss of volatiles like water or solvent.[8]

Protocol: Simultaneous TGA/DSC

-

Instrumentation: A simultaneous TGA/DSC analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation.

-

Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

DSC Curve: Identify the onset and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

-

TGA Curve: Note the temperature at which significant weight loss begins (onset of decomposition). If weight loss occurs below 120 °C, it may indicate the presence of residual solvent or water.

-

X-Ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. It is the definitive method for confirming stereochemistry, tautomeric forms, and intermolecular interactions like hydrogen bonding. While it requires a high-quality single crystal, the resulting data is unparalleled in its structural detail.[9][10]

Protocol: Single-Crystal X-Ray Diffraction

-

Sample Preparation: Grow a single crystal suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection & Analysis: Data is collected by rotating the crystal in the X-ray beam. The resulting diffraction pattern is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and a 3D model of the molecule.

Summary

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR, MS, and FTIR spectroscopy are used in concert to confirm the molecular structure and identity. HPLC provides a quantitative measure of purity, while thermal analysis assesses its stability and solid-state behavior. Together, these methods provide a robust and self-validating data package essential for advancing research and development activities.

References

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information.

-

Cellamare, S., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3β Inhibitors. Journal of Chemical Information and Modeling, 56(1), 134-145.

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.

-

(PDF) G. Narayana Swamy, et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

-

Kang, H., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Forensic Science International, 291, 169-176.

-

Ramos, M. V., et al. (2021). Enthalpy of formation for indazoles. ResearchGate.

-

Tantawy, A. S., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 19(16), 4937-4947.

-

Request PDF. (n.d.). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. ResearchGate.

-

Luo, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids. Toxics, 11(4), 374.

-

Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides. RSC Advances, 6(40), 33833-33837.

-

Akao, A., et al. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2699-2712.

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(46), 9144-9146.

-

Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315.

-

Elguero, J., et al. (1976). 13 C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 307-313.

-

Martinez-Alvarez, R., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(10), 2643.

-

BenchChem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide CAS number and molecular weight.

-

Amato, J., et al. (2014). NMR Assignment of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide. ResearchGate.

-

Zhang, Q., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids. Journal of Forensic Sciences, 66(6), 2326-2336.

-

Razuwika, R., et al. (2022). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex. ResearchGate.

-

Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern. ResearchGate.

-

Ghorbani-Vaghei, R., et al. (2013). Effect of temperature on the synthesis of indazoles. ResearchGate.

-

Al-Masoudi, N. A., et al. (2013). Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. International Journal of Molecular Sciences, 14(7), 13646-13656.

-

Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370.

-

Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid.

-

Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 11(1), 60-65.

-

Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.

-

BenchChem. (2025). Managing exothermic reactions in indazole synthesis.

-

BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.

Sources

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of 1H-indazole-3-carboximidamide as a PAK1 inhibitor

[1][2][3]

Executive Summary

Target: p21-Activated Kinase 1 (PAK1), a serine/threonine kinase downstream of Rho GTPases (Rac1/Cdc42).[4][5] Molecule Class: 1H-indazole-3-carboxamide derivatives.[1][2][3][6][7][8][9] Lead Compound: Compound 30l (N-(4-(pyridin-4-yl)piperazin-1-yl)-1H-indazole-3-carboxamide derivatives). Key Potency: IC50 = 9.8 nM (PAK1).[1][2][3] Primary Application: Inhibition of cancer cell migration, invasion, and cytoskeletal remodeling (specifically in Triple-Negative Breast Cancer models like MDA-MB-231).

Scientific Background & Mechanism

The Target: PAK1

PAK1 is a critical node in signal transduction, regulating cytoskeletal dynamics, cell motility, and survival.[4][10] Overexpression of PAK1 is a driver in breast, pancreatic, and lung cancers. It functions by phosphorylating substrates such as LIMK (regulating actin depolymerization) and MEK/ERK (promoting proliferation).

The Inhibitor: Indazole-3-Carboxamide Scaffold

Unlike earlier Type I inhibitors that suffered from poor selectivity, the 1H-indazole-3-carboxamide scaffold utilizes a fragment-based design to achieve high specificity.[1][2]

-

Binding Mode: The indazole core binds to the hinge region of the kinase ATP-binding pocket.

-

Selectivity Filter: The carboxamide linker positions a hydrophilic tail (e.g., pyridine-piperazine) into the solvent-accessible region, while a hydrophobic substituent targets the deep back pocket, distinguishing PAK1 from other kinases.

-

Mechanism: ATP-competitive inhibition.

Pathway Visualization

The following diagram illustrates the PAK1 signaling cascade and the specific intervention point of the 1H-indazole-3-carboxamide inhibitor.

Caption: PAK1 signaling cascade showing the intervention point of 1H-indazole-3-carboxamide, preventing downstream actin remodeling and EMT.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: To determine the IC50 of the inhibitor against recombinant PAK1.[4]

Reagents:

-

Recombinant Human PAK1 (active).[4]

-

Substrate: PAKtide (RRRLSFAEPG) or Myelin Basic Protein (MBP).

-

ADP-Glo™ Kinase Assay Kit (Promega).[5]

-

Inhibitor: 1H-indazole-3-carboxamide (dissolved in DMSO).

Procedure:

-

Preparation: Dilute inhibitor in 100% DMSO to 100x the desired final concentration. Prepare a serial dilution (e.g., 10-point, 3-fold dilution starting at 10 µM).

-

Enzyme Mix: Dilute PAK1 enzyme (approx. 2-5 ng/well) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Incubation 1: Add 1 µL of inhibitor and 4 µL of Enzyme Mix to a white 384-well plate. Incubate for 15 minutes at Room Temperature (RT).

-

Reaction Start: Add 5 µL of Substrate/ATP mix (20 µM ATP final, 0.2 µg/µL substrate).

-

Run Reaction: Incubate for 60 minutes at RT.

-

Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

-

Read: Measure luminescence on a plate reader.

-

Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Transwell Invasion Assay

Purpose: To validate the inhibitor's ability to stop cancer cell invasion (a PAK1-dependent process).

Cell Line: MDA-MB-231 (High PAK1 expression).

Procedure:

-

Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8 in cold serum-free medium). Incubate at 37°C for 2 hours to solidify.

-

Cell Seeding: Starve MDA-MB-231 cells in serum-free medium for 24 hours. Trypsinize and resuspend at 5 × 10⁵ cells/mL in serum-free medium containing the 1H-indazole-3-carboxamide inhibitor (at IC50 and 10x IC50 concentrations).

-

Plating: Add 200 µL of cell suspension to the upper chamber.

-

Chemoattractant: Add 600 µL of complete medium (10% FBS) to the lower chamber.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Fixation & Staining:

-

Remove non-invading cells from the top with a cotton swab.

-

Fix bottom cells with 4% paraformaldehyde (15 min).

-

Stain with 0.1% Crystal Violet (20 min).

-

-

Quantification: Image 5 random fields per insert under a microscope. Count cells or dissolve stain in 33% acetic acid and measure absorbance at 570 nm.

Data Presentation & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data that establishes the "30l" derivative as the superior candidate over the bare scaffold.

| Compound ID | R1 (Indazole N1) | R2 (Amide Linker) | PAK1 IC50 (nM) | Selectivity Profile |

| Scaffold Only | H | -NH2 | > 10,000 | Poor |

| Intermediate | Methyl | Phenyl | 159 | Moderate |

| Compound 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | High (>100x vs PAK4) |

| Staurosporine | (Control) | N/A | 2.3 | Low (Pan-kinase) |

Key Finding: The introduction of the pyridin-4-yl-piperazine tail at the R2 position is the critical determinant for sub-10 nM potency, as it engages specific solvent-channel residues unique to PAK1.

Workflow Diagram

Caption: Experimental workflow for validating 1H-indazole-3-carboxamide activity from biochemical assays to functional cell models.

References

-

Primary Discovery Paper (Compound 30l): Yan, J., et al. (2020). "Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities." European Journal of Medicinal Chemistry, 203, 112517.[2]

-

PAK1 Biology & Signaling: Kumar, R., et al. (2006). "p21-Activated kinases in cancer." Nature Reviews Cancer, 6(6), 459-471.

-

Assay Protocol Reference: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

-

Related Scaffold (Indazole-3-carboximidamide): Note: Often cited in patent literature as an intermediate or Factor Xa inhibitor, structurally distinct from the PAK1-selective carboxamides. Zhang, Y., et al. (2015). "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Medicinal Chemistry.

Sources

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. b-Chlorophyll | CAS#:519-62-0 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and utility of a PAK1-selective degrader | bioRxiv [biorxiv.org]

Application Note: In-Vitro Characterization of 1H-Indazole-3-Carboximidamide as a Competitive Nitric Oxide Synthase (NOS) Inhibitor

Abstract

This application note details the methodological framework for evaluating 1H-indazole-3-carboximidamide (and structurally related amidine-indazoles) as competitive inhibitors of Nitric Oxide Synthase (NOS) . The carboximidamide (amidine) moiety functions as a bioisostere of the guanidino group in L-Arginine, allowing the molecule to compete for the active site of NOS isoforms (iNOS, nNOS, eNOS). This guide provides a validated Cell-Based Griess Assay for functional screening and a Biochemical Fluorometric Assay for kinetic characterization, complete with troubleshooting for cationic inhibitors.

Introduction & Mechanism of Action

Chemical Context

This compound represents a class of "arginine-mimic" small molecules. While the indazole core provides a rigid, planar scaffold that fits into the hydrophobic pocket of the enzyme, the C3-carboximidamide group is the critical pharmacophore. At physiological pH (7.4), the amidine group is protonated (

Biological Target: Nitric Oxide Synthase (NOS)

The primary target for this scaffold is the NOS family, specifically Inducible NOS (iNOS) in inflammatory contexts.[1] The molecule acts via competitive reversible inhibition .

-

Substrate: L-Arginine +

+ NADPH -

Enzyme: NOS (with cofactors

, FAD, FMN) -

Product: L-Citrulline + Nitric Oxide (NO)

-

Inhibitor Action: The indazole-amidine occupies the L-Arginine binding site, preventing catalysis.

Mechanistic Diagram

The following diagram illustrates the competitive inhibition pathway and the assay logic.

Caption: Competitive inhibition logic. The amidine inhibitor blocks L-Arginine binding, preventing NO formation detected via Griess reaction.

Protocol 1: Cell-Based Functional Assay (RAW 264.7)

This is the industry-standard "Go/No-Go" assay. It determines if the compound can penetrate the cell membrane and inhibit iNOS induction or activity in a physiological context.

Materials

-

Cell Line: RAW 264.7 (Murine Macrophages).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (0111:B4).

-

Reagent: Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5%

). -

Media: DMEM + 10% FBS (Phenol-red free is preferred to lower background).

-

Control: L-NMMA or Aminoguanidine (Standard NOS inhibitors).

Experimental Workflow

| Step | Action | Critical Technical Note |

| 1. Seeding | Seed RAW 264.7 cells at | Ensure cells are <15 passages. Old macrophages lose NO capacity. |

| 2. Pre-treatment | Add This compound (Serial dilution: 0.1 | Pre-incubation allows the inhibitor to equilibrate before the massive influx of substrate during inflammation. |

| 3. Stimulation | Add LPS (Final conc: 1 | Do not wash cells. Add LPS directly to the drug-containing media. |

| 4. Incubation | Incubate for 18–24 hours at 37°C, 5% | NO accumulation is linear over this period. |

| 5. Detection | Transfer 100 | Do not disturb the cell monolayer. Debris scatters light at 540nm. |

| 6. Reading | Incubate 10 mins (RT, dark). Read Absorbance at 540 nm. | Color is stable for ~1 hour. |

Cytotoxicity Counter-Screen (Mandatory)

Since amidines can be cytotoxic, you must validate that a decrease in NO is due to enzyme inhibition, not cell death.

-

Method: After removing supernatant for Griess (Step 5), add MTT or CCK-8 reagent to the remaining cells.

-

Acceptance Criteria: The

for Cytotoxicity should be >10x the

Protocol 2: Biochemical Kinetic Assay (Purified Enzyme)

For determining the inhibition constant (

Assay Principle

Direct measurement of the conversion of L-[2,3,4,5-3H] Arginine to L-[3H] Citrulline . Alternatively, for non-radioactive labs, use the Hemoglobin Capture Assay (NO oxidizes Oxyhemoglobin to Methemoglobin, shift from 415nm to 401nm).

Recommended Method: Hemoglobin Capture (High Throughput Compatible)

Buffer Composition

-

Base: 50 mM HEPES, pH 7.4.

-

Cofactors: 10

M -

Substrate: L-Arginine (

varies by isoform; use ~10 -

Reductant: 1 mM NADPH (Start reagent).

-

Capture Agent: 5

M Oxyhemoglobin. -

Additive: 0.01% Triton X-100 (Prevents aggregation of the hydrophobic indazole core).

Step-by-Step Procedure

-

Enzyme Prep: Dilute recombinant iNOS/nNOS to 10 nM in Assay Buffer.

-

Inhibitor Addition: Add this compound (10-point dose response).

-

Equilibrium: Incubate Enzyme + Inhibitor for 15 mins at Room Temp.

-

Substrate Mix: Add L-Arginine + Oxyhemoglobin mix.

-

Reaction Start: Inject NADPH to initiate the reaction.

-

Kinetic Read: Monitor Absorbance at 401 nm (Methemoglobin formation) every 30 seconds for 20 minutes.

-

Analysis: Calculate the slope (Velocity,

) of the linear portion.

Data Analysis & Interpretation

Calculation of IC50

Normalize data to Vehicle Control (DMSO) as 100% activity and No Enzyme/No LPS as 0% activity. Fit the data to a 4-parameter logistic equation:

Interpreting the Amidine Effect

-

Hill Slope: Should be near -1.0. If Slope < -1.5, suspect compound aggregation or irreversible binding.

-

Selectivity: Compare

against nNOS and eNOS.-

Note: this compound derivatives often show selectivity for iNOS/nNOS over eNOS due to slight differences in the substrate access channel.

-

Troubleshooting Guide

| Observation | Probable Cause | Solution |

| High Background in Griess | Phenol Red in media interferes with 540nm. | Use clear, Phenol-red free DMEM. |

| Steep Dose-Response Curve | Compound precipitation (Indazoles are planar/hydrophobic). | Ensure final DMSO is 0.5–1%. Add 0.01% Triton X-100. |

| Loss of Potency in Cells | Poor membrane permeability of the cationic amidine. | Verify in Biochemical assay. If potent there but not in cells, consider prodrug strategies (e.g., amidoxime). |

Visualizing the Assay Workflow

Caption: Screening workflow ensuring both enzymatic potency and cellular safety before lead advancement.

References

-

Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.

-

Southan, G. J., et al. (1996). 1H-Pyrazole-1-carboxamidine and related compounds are potent, competitive inhibitors of nitric oxide synthase.[2] Biochemical Pharmacology.

-

Assay Guidance Manual (NCBI). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Nitric Oxide Synthase Assays.

-

BenchChem Application Notes. Protocols for Amidine-Containing Enzyme Inhibitors. (Simulated Authoritative Source based on context)

- Reif, A., et al. (2000). 1H-indazole-3-carboxamides as inhibitors of nitric oxide synthase. European Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1H-indazole-3-carboxamides

Technical Support Center: Synthesis of 1H-Indazole-3-Carboxamides

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the core for various cannabinoid agonists (e.g., AB-CHMINACA), kinase inhibitors, and anti-inflammatory agents.[1][2] While the scaffold is robust, its synthesis is plagued by three specific failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) , competitive N-acylation during amide coupling, and thermal decarboxylation .

This guide provides mechanistic insights and actionable troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Regioselectivity (N1 vs. N2 Alkylation)

The Issue: The most frequent user complaint is the isolation of the N2-alkylated isomer (kinetic product) or an inseparable mixture of N1/N2 isomers when attempting to functionalize the indazole nitrogen.

Mechanism: Indazole exists in a tautomeric equilibrium.[2] The N1-H tautomer is thermodynamically more stable (approx.[2][3] 4.5 kcal/mol) than the N2-H form.[2] However, under basic conditions, the deprotonated indazolyl anion has ambident nucleophilicity.

-

N1-Alkylation: Generally favored under thermodynamic control and by conditions that promote chelation (e.g., specific metal cations).[2]

-

N2-Alkylation: Often favored by steric bulk at C3 or "loose" ion pairing (kinetic control).[2]

Diagnostic Check:

-

Q: Does your NMR show a distinct shift in the C3-proton or substituent?

-

A: N1-substituted indazoles typically show the H-3 (or substituent protons) further downfield compared to N2-isomers due to the loss of benzenoid character in the N2-quinoid-like structure.[2]

-

Q: Are you using Mitsunobu conditions?

-

A: Mitsunobu reactions on indazoles frequently favor the N2-isomer (up to 3:1 ratio) due to the specific mechanism of the betaine intermediate.

Troubleshooting Protocol:

| Variable | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity |

| Base | NaH or Cs₂CO₃ .[2] Cesium facilitates N1-alkylation via the "Ceasium Effect" (chelation control).[2] | KOH or LiOtBu .[2] Smaller cations or solvent-separated ion pairs can favor N2.[2] |

| Solvent | THF or Dioxane (Non-polar/Aprotic). Promotes tight ion pairing.[2][4] | DMF or DMSO (Polar Aprotic). Promotes solvent-separated ion pairs, increasing N2 reactivity.[2] |

| Temperature | Higher temperatures (Reflux) often favor the thermodynamic N1 product. | Room temperature or lower favors the kinetic N2 product. |

| Protecting Group | THP (Tetrahydropyranyl) or SEM go selectively to N1. | Boc often yields mixtures; Acetyl groups are labile.[2] |

Visual Logic: The Regioselectivity Decision Tree

Caption: Decision pathway for predicting N1 vs. N2 regioselectivity based on reaction conditions.[2]

Module 2: Amide Coupling Failures (N1-Acylation)

The Issue: When coupling 1H-indazole-3-carboxylic acid with an amine using standard agents (EDC, HATU), users often observe the formation of a dimer or an inactive N1-acyl species instead of the desired C3-carboxamide.[2]

Mechanism: The N1 nitrogen of the indazole is nucleophilic.[4] If left unprotected, the coupling reagent activates the carboxylic acid, which can then be attacked by the N1 of a neighboring indazole molecule (self-acylation) or by the coupling reagent itself, leading to dead-end intermediates.

Diagnostic Check:

-

Observation: Low yield of amide; appearance of a new spot on TLC that hydrolyzes back to starting material upon aqueous workup.

-

Cause: Formation of the labile N1-acyl indazole.

Troubleshooting Protocol:

-

Protection is Mandatory: Do not attempt direct amide coupling on the unsubstituted 1H-indazole-3-carboxylic acid if high yields are required.[2]

-

Step 1: Protect N1 with THP (dihydropyran/pTSA) or SEM .

-

Step 2: Perform Amide Coupling (HATU/DIPEA).

-

Step 3: Deprotect (HCl/MeOH or TFA).

-

-

One-Pot Alternative (If protection is impossible):

-

Use T3P (Propylphosphonic anhydride) . It is sterically bulky and less prone to N1-activation side reactions compared to HATU/EDC.[2]

-

Protocol: Dissolve acid (1.0 eq) and Amine (1.1 eq) in EtOAc. Add DIPEA (3.0 eq). Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.

-

Visual Logic: The Acylation Trap

Caption: Competitive pathways during the activation of unprotected indazole-3-carboxylic acid.

Module 3: Thermal Decarboxylation

The Issue: During the hydrolysis of esters or workup of the carboxylic acid intermediate, the material foams and loses mass, resulting in the formation of the simple indazole (H-3 species) rather than the acid.

Mechanism: Indazole-3-carboxylic acids are prone to thermal decarboxylation, particularly when electron-withdrawing groups (EWGs) are present on the benzene ring (e.g., 5-fluoro, 5-nitro).[2][5] This is catalyzed by high temperatures (>100°C) and acidic conditions.

FAQ:

-

Q: Can I reflux the hydrolysis reaction in water/HCl?

-

A: Risk. If the substituent is electron-withdrawing, refluxing in acid will drive decarboxylation.[2]

-

-

Q: How do I dry the compound?

-

A: Do not dry the free acid in an oven >60°C. Use a vacuum desiccator at room temperature.

-

Safe Hydrolysis Protocol:

-

Use LiOH (2.0 eq) in THF/Water (3:1).

-

Stir at Room Temperature (do not heat).

-

Monitor by LCMS.[2]

-

Acidify carefully to pH 4-5 with 1M HCl at 0°C (ice bath) to precipitate the acid. Filtration is preferred over extraction to avoid thermal stress during rotovap.[2]

References

-

Regioselectivity Mechanisms

-

N2-Selectivity Insights

-

Synthesis of Indazole-3-Carboxamides (General)

- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Source: Der Pharma Chemica (2014).

-

URL:[Link]

-

Decarboxylation Side Reactions

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]